Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
Overview
Description
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride: is a chemical compound with the molecular formula C15H21ClN2O2 It is known for its unique spirocyclic structure, which consists of a benzyl group attached to an azaspirooctane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is typically produced in large quantities and subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride is used as a building block in organic synthesis. Its unique structure makes it valuable for the development of new chemical entities and the study of spirocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of spirocyclic molecules with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its spirocyclic structure can be exploited to develop molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can result in specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 8-Amino-5-azaspiro[2.5]octane-5-carboxylic acid benzyl ester
- Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Comparison: Compared to similar compounds, Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride stands out due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research. The presence of the benzyl group also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c16-13-6-9-17(11-15(13)7-8-15)14(18)19-10-12-4-2-1-3-5-12;/h1-5,13H,6-11,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDWAKAWFKOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1N)CC2)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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